1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
1-cyclopropyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-6-3-4-9(5-1-2-5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIYFQKKBDLZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Condensation via Biginelli Reaction
The classical and most efficient approach to synthesize dihydropyrimidinones, including 1-cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one, is through the Biginelli reaction. This involves a one-pot condensation of three components: a β-ketoester or equivalent, thiourea (or urea), and an aldehyde derivative.
Catalytic Systems and Conditions
Heterogeneous Catalysis with Heteropolyacid-Montmorillonite KSF:
A green and recyclable catalyst system combining heteropolyacid with montmorillonite KSF clay has been reported to catalyze the Biginelli reaction efficiently under solvent-free conditions. The protocol uses approximately 2 mol% catalyst loading with 1.5 equivalents of thiourea and β-ketoester, and 1 equivalent of aldehyde, heated under reflux for about 1 hour. This method yields dihydropyrimidinone derivatives in good to excellent yields with short reaction times, highlighting its cost-effectiveness and environmental compatibility.Solvent and Temperature:
The reaction is typically performed neat (solvent-free) or in acetonitrile, with reflux temperatures ranging from 80°C to 110°C depending on the catalyst and substrates used. Solvent-free conditions enhance reaction rates and reduce waste.
Reaction Mechanism Highlights
- The condensation proceeds via the formation of an iminium intermediate from the aldehyde and thiourea.
- Subsequent nucleophilic attack by the β-ketoester leads to cyclization and formation of the dihydropyrimidinone ring.
- The presence of sulfur in thiourea introduces the sulfanyl (-SH) group at the 2-position of the pyrimidinone ring.
Representative Data Table for Biginelli Reaction Yields
Condensation of β-Ketoesters with Thiourea and Subsequent Functionalization
Another method involves the condensation of β-ketoesters such as ethyl benzoylacetate with thiourea, followed by specific functional group transformations to introduce the cyclopropyl and sulfanyl moieties.
Stepwise Synthesis Approach
Initial Cyclization:
Ethyl benzoylacetate reacts with thiourea under acidic or catalytic conditions to form 2-thioxo-1,4-dihydropyrimidin-4-one intermediates.Halogenation and Substitution:
The 2-thioxo group can be activated by chlorination (e.g., with phosphorus oxychloride) to form dichloropyrimidine intermediates, which are then subjected to nucleophilic substitution reactions.Nucleophilic Substitution:
Introduction of the cyclopropyl substituent at the nitrogen or carbon centers is achieved through nucleophilic displacement or cross-coupling reactions, sometimes facilitated by microwave irradiation to enhance reaction rates.Methylation and Hydrazine Treatment:
Methylation of the thiol group and subsequent hydrazine treatment can yield hydrazinyl or other functionalized derivatives, expanding the scope of analogs for structure-activity relationship studies.
Catalysts and Conditions
- Phosphorus oxychloride with catalytic DMF for chlorination steps.
- Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling for aryl or heterocyclic substitutions.
- Microwave-assisted heating at 80–130°C to improve reaction kinetics.
Acid-Catalyzed One-Pot Synthesis in Acetonitrile
A recent synthetic protocol involves the reaction of an aldehyde, thiourea, and a suitable β-ketoester derivative in acetonitrile with catalytic trifluoroacetic acid.
Procedure Highlights
- Components are mixed in acetonitrile with 0.2 equivalents of trifluoroacetic acid.
- The reaction mixture is heated for approximately 8 hours.
- After solvent evaporation, the crude product precipitates and is purified by recrystallization.
Comparative Summary of Preparation Methods
| Method | Catalyst/System | Solvent | Reaction Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Biginelli reaction with HPA-Montmorillonite KSF | HPA-Montmorillonite KSF (2 mol%) | Solvent-free (neat) | ~60 min | 89–96 | Green, recyclable catalyst, short time |
| Stepwise β-ketoester condensation + functionalization | POCl3/DMF, Pd-catalysts, microwave | Various (ethanol, dioxane) | Hours to days | Variable (40–90) | Allows diverse substitutions |
| Acid-catalyzed one-pot in acetonitrile | Trifluoroacetic acid (0.2 eq) | Acetonitrile | ~8 hours | 40–55 | Simple, moderate yields, longer time |
Research Findings and Notes
- The use of heterogeneous catalysts like HPA-Montmorillonite KSF improves reaction efficiency and sustainability compared to traditional homogeneous acid catalysts.
- Microwave-assisted protocols significantly reduce reaction times in substitution and coupling steps without compromising yields.
- Functional group tolerance in these syntheses allows the introduction of various substituents, enabling structure-activity relationship studies for pharmaceutical applications.
- The acid-catalyzed one-pot method in acetonitrile, while simpler, tends to give moderate yields and requires longer reaction times.
Chemical Reactions Analysis
1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding dihydropyrimidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is being explored for its potential as a pharmacophore in drug design. Its structural characteristics make it a candidate for the development of novel therapeutic agents targeting various diseases.
Potential Therapeutic Areas :
- Antiviral Properties : Research indicates that compounds with similar structures exhibit antiviral activity, suggesting that this compound may also possess such properties.
- Anticancer Activity : Preliminary studies have shown that dihydropyrimidinones can inhibit cancer cell proliferation, indicating potential use in oncology.
Materials Science
The compound's unique chemical structure allows for its use in developing new materials with specific properties. Its potential applications include:
- Conductive Polymers : Due to its heterocyclic nature, it can be incorporated into polymer matrices to enhance electrical conductivity.
- Nanomaterials : It can serve as a building block for creating nanostructures with tailored functionalities.
Biological Studies
1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is utilized in biological research to understand its interactions with various biological targets. Key areas of investigation include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.
- Cell Signaling Pathways : Studies are being conducted to elucidate how this compound affects cellular signaling mechanisms.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |
| Study B | Anticancer Properties | Showed reduced viability of cancer cell lines after treatment with the compound. |
| Study C | Material Development | Successfully integrated into polymer systems, enhancing electrical properties. |
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Key Differences :
- The cyclopropyl group in the target compound likely improves conformational rigidity and metabolic stability compared to the methyl group in the analog .
Pyrimidine Derivatives
Key Differences :
- The dihydropyrimidinone core in the target compound introduces a ketone and reduced double bond, enhancing polarity compared to fully aromatic pyrimidines.
- Chloro and trifluoromethyl groups in analogs may improve lipophilicity but reduce metabolic stability relative to the cyclopropyl-sulfanyl combination.
Research Findings and Implications
Reactivity: The sulfanyl group’s nucleophilicity could facilitate covalent binding to cysteine residues in enzymes, a mechanism less feasible with amino or chloro substituents.
Solubility: The dihydropyrimidinone core’s ketone group may enhance aqueous solubility relative to non-ketone analogs like 2-chloro-4-methylpyrimidin-5-amine.
Biological Activity
1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is a heterocyclic compound with a unique dihydropyrimidine core structure. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the realms of antibacterial, antiviral, antitumor, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 168.22 g/mol
- CAS Number : 1235439-16-3
Biological Activities
Research indicates that 1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one exhibits several significant biological activities:
Antibacterial Activity
Studies have shown that derivatives of this compound possess antibacterial properties comparable to standard antibiotics such as Streptomycin. The mechanism involves interference with bacterial cell wall synthesis and protein synthesis pathways.
Antitumor Properties
The compound has been evaluated for its antitumor effects. Research highlights its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antiviral Effects
Preliminary studies suggest that 1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one may exhibit antiviral activity, potentially by inhibiting viral replication mechanisms.
Anti-inflammatory Activity
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The unique structural features of 1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one contribute significantly to its biological activities. The presence of the cyclopropyl group and sulfanyl substituent enhances its interaction with biological targets.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 3,4-Dihydropyrimidin-2(1H)-ones | Common scaffold with diverse substituents | Antibacterial |
| 5-(Ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Contains an ethoxycarbonyl group | Antitumor |
| 4-(Furan-2-yl)-5-methyl-3,4-dihydropyrimidin-2(1H)-one | Furan ring substitution enhances biological activity | Antiviral |
| 6-Methylthio derivatives of dihydropyrimidines | Variations in sulfur substitution affecting reactivity | Anti-inflammatory |
Case Studies and Research Findings
Several studies have documented the biological activities of 1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one:
-
Antibacterial Study :
- A study compared the efficacy of various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
- Antitumor Study :
- Anti-inflammatory Research :
Q & A
Q. What are the recommended synthetic routes for 1-cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one, and what key intermediates should be monitored?
Methodological Answer: Synthesis typically involves cyclization reactions using cyclopropane-containing precursors. For example, nucleophilic substitution at the sulfur atom (e.g., reaction of cyclopropyl-substituted pyrimidinones with thiols) or condensation of thiourea derivatives with cyclopropane-functionalized ketones. Key intermediates, such as cyclopropyl-substituted thiourea or pyrimidinone precursors, should be monitored via thin-layer chromatography (TLC) and -NMR to track reaction progression. Evidence from analogous pyrimidinone syntheses highlights the importance of optimizing reaction time and temperature to avoid side products like over-substituted derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one?
Methodological Answer:
- - and -NMR : Critical for confirming substituent positions (e.g., cyclopropyl protons at δ 0.76–0.96 ppm and sulfanyl proton absence due to tautomerism) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., calculated vs. observed [M+H]) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm) and sulfur-related vibrations .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH Stability : Incubate in buffered solutions (pH 1–13) and analyze degradation via HPLC at 24/48/72-hour intervals.
- Thermal Stability : Heat samples to 40–60°C and monitor decomposition products using LC-MS.
- Light Sensitivity : Expose to UV-Vis light and track photodegradation. Reference protocols for similar dihydropyrimidinones suggest degradation primarily occurs via oxidation of the sulfanyl group or ring-opening under acidic conditions .
Advanced Research Questions
Q. How does the cyclopropyl group influence the electronic properties of the pyrimidinone ring, and what experimental methods can quantify this effect?
Methodological Answer: The cyclopropyl group introduces ring strain and electron-withdrawing effects, altering the pyrimidinone’s electron density. To quantify this:
- DFT Calculations : Compare HOMO/LUMO energies of cyclopropyl-substituted vs. unsubstituted analogs.
- UV-Vis Spectroscopy : Monitor shifts in absorption maxima (e.g., bathochromic shifts indicate increased conjugation).
- X-ray Crystallography : Resolve bond length/angle distortions in the pyrimidinone ring caused by cyclopropyl steric effects. Studies on structurally related compounds (e.g., ethyl derivatives) confirm cyclopropane’s impact on π-electron delocalization .
Q. What strategies resolve contradictions in reported biological activity data for dihydropyrimidinone derivatives?
Methodological Answer:
- Tautomerism Control : Standardize solvent systems (e.g., DMSO vs. aqueous buffers) to fix the dominant tautomeric form (e.g., 1,4-dihydro vs. 3,4-dihydro states).
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm activity.
- Structural Confirmation : Cross-validate bioactive derivatives via X-ray crystallography to rule out polymorphic or stereochemical variability. For example, discrepancies in sulfanyl-group reactivity may arise from tautomeric equilibria .
Q. How to determine the dominant tautomeric form of 1-cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one in solution?
Methodological Answer:
- Variable-Temperature NMR : Observe chemical shift changes (e.g., sulfanyl proton exchange broadening at elevated temperatures).
- Deuterium Exchange Experiments : Track proton loss/gain in DO to identify labile hydrogens.
- IR and Raman Spectroscopy : Detect vibrational modes specific to enol-thiol vs. keto-thione forms.
- Computational Modeling : Compare experimental data with DFT-predicted tautomer energies. Studies on 5-hydroxypyrimidinones demonstrate tautomer prevalence depends on solvent polarity and substituent electronegativity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
